![molecular formula C17H21ClN2O3 B2528238 3-氯-N-[4-(甲氧基甲基)-6-甲基-2-氧代-1,2-二氢-7-喹啉基]-2,2-二甲基丙酰胺 CAS No. 866040-69-9](/img/structure/B2528238.png)
3-氯-N-[4-(甲氧基甲基)-6-甲基-2-氧代-1,2-二氢-7-喹啉基]-2,2-二甲基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide is a complex organic compound that has been attracting attention in the scientific community due to its diverse applications and unique structure. This compound features a quinoline core, which is a common motif in pharmaceuticals and other bioactive molecules. The presence of functional groups like chloro, methoxymethyl, and dimethylpropanamide enhances its reactivity and potential for modification, making it valuable in various fields such as medicinal chemistry and materials science.
科学研究应用
3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide has a wide range of applications:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Employed in the study of quinoline-based bioactivity and its effects on cellular mechanisms.
Industry: : Used in the synthesis of materials with specific electronic and optical properties.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with the commercially available 6-methyl-4-quinolinecarboxylic acid.
Functional Group Introduction: : The methoxymethyl group is introduced through a nucleophilic substitution reaction using methoxymethyl chloride.
Chlorination: : The chloro group is incorporated via electrophilic chlorination, often using thionyl chloride.
Amide Formation: : Finally, the propanamide group is formed through an amidation reaction using 2,2-dimethylpropanoyl chloride.
Industrial Production Methods:
In industrial settings, the synthesis of 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide typically follows a similar route but on a larger scale with optimizations for yield and purity. Continuous flow reactors and high-throughput techniques are often employed to enhance efficiency.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: : This compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: : Reduction reactions, using reagents such as lithium aluminum hydride, can yield dihydroquinoline analogs.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, acidic conditions
Reduction: : Lithium aluminum hydride, anhydrous conditions
Substitution: : Methoxymethyl chloride, basic conditions
Major Products Formed:
Oxidation Products: : Quinolinone derivatives
Reduction Products: : Dihydroquinoline analogs
Substitution Products: : Various substituted quinoline derivatives
作用机制
The mechanism by which 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide exerts its effects is complex and highly dependent on its application. In medicinal chemistry, it often targets specific enzymes or receptors, modulating their activity through interactions facilitated by its functional groups. These interactions can lead to alterations in molecular pathways, resulting in the desired biological effects.
相似化合物的比较
Chloroquinoline derivatives: : Known for their antimalarial activity.
Methoxymethyl-substituted quinolines: : Used in the synthesis of more complex organic structures.
Amide-functionalized quinolines: : Explored for their biological activity.
This compound's unique structure and reactivity continue to make it a valuable subject of research and application across multiple scientific disciplines.
属性
IUPAC Name |
3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-10-5-12-11(8-23-4)6-15(21)19-14(12)7-13(10)20-16(22)17(2,3)9-18/h5-7H,8-9H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGSJFJOVSZEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C(C)(C)CCl)NC(=O)C=C2COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2528155.png)
![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)
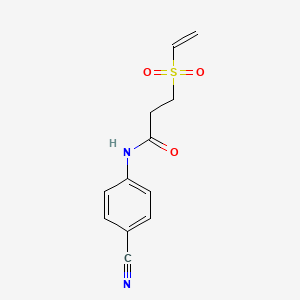
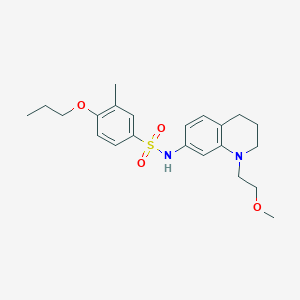
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea](/img/structure/B2528160.png)
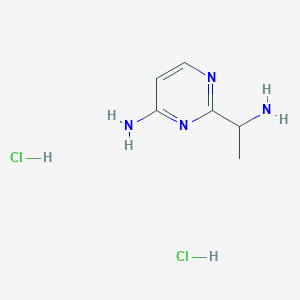
![N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2528164.png)
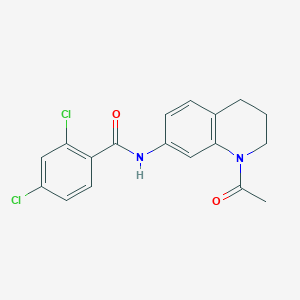
![N-[2-methoxy-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2528169.png)
![N-[(4-methoxythian-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528170.png)
![N-(4-amino-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2528172.png)
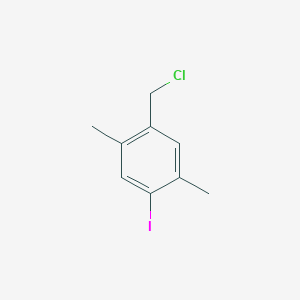
![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2528175.png)

